
Ethyl cycloheptylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several papers describe the synthesis of cycloheptane derivatives through nickel-catalyzed cocyclization reactions. For instance, ethyl cyclopropylideneacetate is used as a starting material in a [3 + 2 + 2] cocyclization with terminal alkynes to produce cycloheptadiene derivatives in the presence of a nickel catalyst formed from Ni(cod)2 and PPh3 . Additionally, a similar nickel-catalyzed [3 + 2 + 2] cycloaddition is performed with heteroatom-substituted alkynes and 1,3-diynes, leading to the selective synthesis of heteroatom-substituted cycloheptadiene compounds . A [4+3] cycloaddition reaction is also reported, using ethyl cyclopropylideneacetate and 1,3-dienes to synthesize cycloheptene derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized cycloheptane derivatives are determined by the nature of the starting materials and the specific cocyclization or cycloaddition reactions they undergo. The introduction of electron-withdrawing groups, heteroatoms, or other substituents influences the reactivity and the resulting molecular structure of the cycloheptane derivatives .
Chemical Reactions Analysis
The papers describe various chemical reactions involving cycloheptane derivatives. For example, Schiff bases derived from ethyl 2-(2-aminoanilino)cyclohepta[b]pyrrole-3-carboxylate undergo cyclization and cycloaddition reactions to yield complex structures such as benzimidazoles and benzodiazepines . The reactivity of these compounds is further explored through reactions with iron(III) chloride, Pd–C, and dimethyl acetylenedicarboxylate (DMAD) .
Physical and Chemical Properties Analysis
While the physical and chemical properties of ethyl cycloheptylacetate are not directly discussed, the properties of related cycloheptane derivatives can be inferred. The presence of electron-withdrawing groups, heteroatoms, and other substituents in these molecules would affect their boiling points, solubility, stability, and reactivity. The high selectivity and yields reported in the synthesis of these compounds suggest that the physical and chemical properties are favorable for their isolation and purification .
Applications De Recherche Scientifique
Application Summary
CEAC is widely used as a fragrance ingredient in perfumes, colognes, and other scented products. Its fruity, apple-like odor adds a refreshing and distinctive note to various fragrance compositions .
Methods of Application
Cyclohexyl ethyl acetate is often employed as a top or middle note in floral, fruity, and green fragrances . The exact methods of application can vary depending on the specific product formulation.
Results or Outcomes
The use of CEAC in fragrances results in a refreshing and distinctive note that enhances the overall scent profile of the product .
2. Chemical Synthesis
Application Summary
The hydrogenation of cyclohexyl acetate (CHA), derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol (CHOL) and ethanol (EtOH) .
Methods of Application
A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of CHA to yield CHOL and EtOH . The reaction mixture is refluxed under controlled conditions to ensure the formation of the desired ester product .
Results or Outcomes
A Cu2Zn1.25/Al2O3 catalyst, which contained 16.2 wt% Cu and 9.6 wt% Zn, exhibited superior catalytic performance with 93.9% conversion of CHA and 97.2% selectivity to EtOH along with 97.1% selectivity to CHOL in a batch reactor .
3. Flavor Industry
Application Summary
CEAC is used as a flavor ingredient in various food and beverage products. Its fruity, apple-like taste adds a refreshing and distinctive note to various flavor compositions .
Methods of Application
Cyclohexyl ethyl acetate is often employed as a top or middle note in fruity and green flavors . The exact methods of application can vary depending on the specific product formulation.
Results or Outcomes
The use of CEAC in flavors results in a refreshing and distinctive note that enhances the overall taste profile of the product .
4. Pharmaceutical Industry
Application Summary
CEAC can be used as a starting material or intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure makes it valuable in the creation of complex molecules .
Methods of Application
The exact methods of application can vary depending on the specific drug being synthesized. Typically, CEAC might be used in reactions such as esterification, transesterification, and other organic reactions typical of ester compounds .
Results or Outcomes
The use of CEAC in pharmaceutical synthesis can lead to the production of various drugs. The exact outcomes depend on the specific synthesis process and the drug being produced .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-cycloheptylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h10H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZGWMNNCXEKSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558889 |
Source


|
| Record name | Ethyl cycloheptylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cycloheptylacetate | |
CAS RN |
80246-70-4 |
Source


|
| Record name | Ethyl cycloheptylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

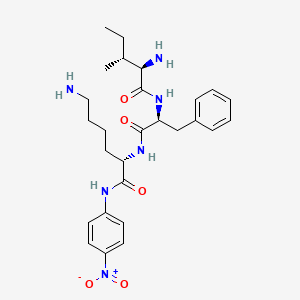
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)
![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)
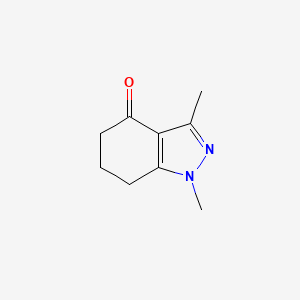


![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)
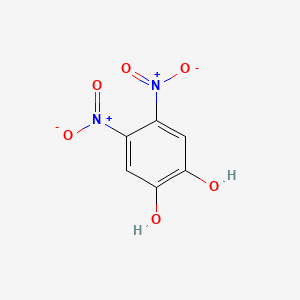

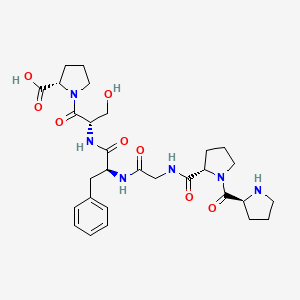
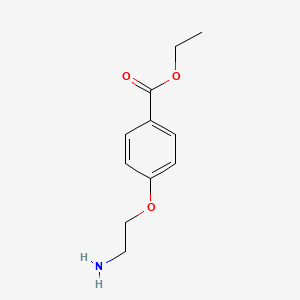
![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)